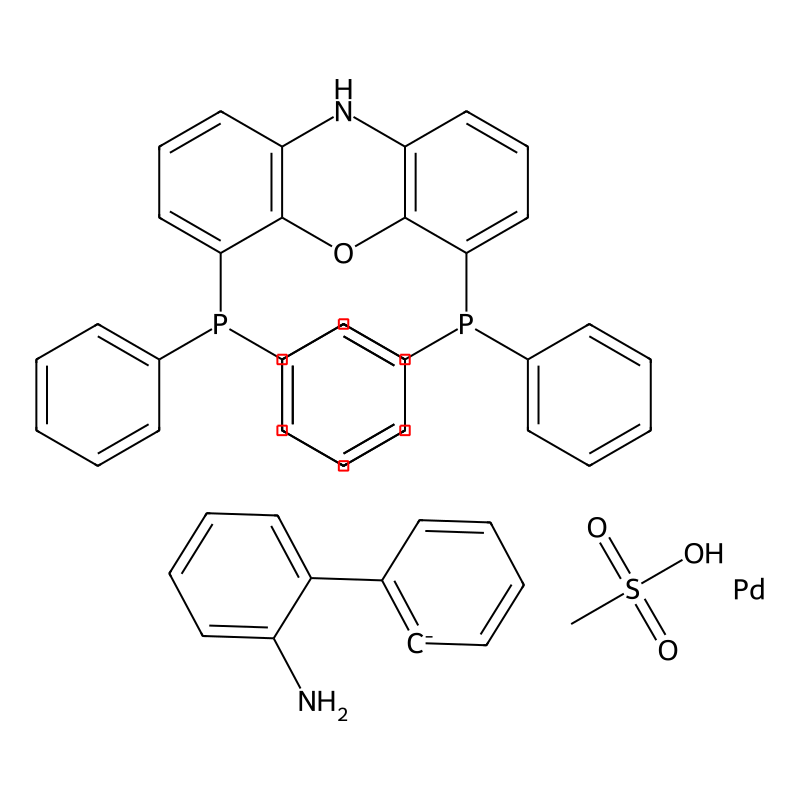

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Catalyst Properties

These properties make N-XantPhos Pd G3 a user-friendly and reliable catalyst for researchers.

Applications in Cross-coupling Reactions

N-XantPhos Pd G3 is a versatile catalyst effective in various cross-coupling reactions, including:

- Negishi cross-coupling: This reaction forms carbon-carbon bonds between an organic halide (RX) and an organozinc reagent (R₂Zn) []. N-XantPhos Pd G3 has been used in the synthesis of complex natural products like palmerolides.

- Aminocarbonylation: This reaction introduces an amine (NR₂) and a carbonyl group (C=O) functionality to a molecule. N-XantPhos Pd G3 facilitates aminocarbonylation of heteroaryl bromides using carbon monoxide (CO) and triethylamine (Et₃N) [].

- C-S bond formation: N-XantPhos Pd G3 can catalyze the coupling between polyglycosyl thiols (saccharide derivatives with a thiol group) and aglycon halides (molecules without a sugar unit) to form C-S bonds []. This reaction is useful for synthesizing glycosides, important biological molecules.

The compound (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane; methanesulfonic acid; palladium; 2-phenylaniline is a complex organic molecule that incorporates elements of phosphane chemistry, phenoxazine derivatives, and palladium catalysis. This compound is notable for its unique structural features, which include multiple diphenylphosphanyl groups and a phenoxazine core, making it a potential candidate for applications in catalysis and medicinal chemistry. The presence of methanesulfonic acid indicates its role as a proton donor or catalyst in various

Research into similar compounds suggests that derivatives of phenoxazine and phosphane can exhibit significant biological activities, including anticancer and antimicrobial properties. The biological activity of this specific compound has not been extensively documented, but its structural similarity to known bioactive molecules indicates potential for therapeutic applications. Compounds incorporating phenoxazine cores have been studied for their ability to intercalate DNA and exhibit photodynamic activity, which could be explored further for this compound.

The synthesis of (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane can be achieved through multicomponent reactions (MCRs), which are advantageous due to their efficiency and ability to create complex molecules in fewer steps compared to traditional methods. MCRs allow for the simultaneous incorporation of multiple reactants, leading to high-yield products with minimal waste . Specific methods might include:

- Phosphanylation: Introducing diphenylphosphanyl groups onto a phenoxazine scaffold.

- Palladium-Catalyzed Cross-Coupling: Utilizing palladium catalysts to facilitate bond formation between the phosphanyl groups and other aromatic systems.

The unique structure of this compound suggests several potential applications:

- Catalysis: As a palladium complex, it may serve as an effective catalyst in organic synthesis, particularly in cross-coupling reactions.

- Medicinal Chemistry: Given its potential biological activity, it could be explored as a lead compound in drug discovery.

- Material Science: The properties of phosphane-containing compounds can be leveraged in the development of new materials with specific electronic or optical characteristics.

Interaction studies may focus on the compound's reactivity with various substrates in catalytic processes or its binding affinity in biological systems. Understanding how this compound interacts with biomolecules or other chemical species will provide insights into its potential therapeutic uses or catalytic efficiency.

Several compounds share structural or functional similarities with (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phenoxazine derivatives | Contains phenoxazine core | Known for DNA intercalation and photodynamic activity |

| Diphenylphosphine oxide | Phosphine oxide structure | Used in catalysis and ligand chemistry |

| Palladium complexes with phosphines | Incorporates palladium with phosphine ligands | Widely used in cross-coupling reactions |

These compounds highlight the uniqueness of (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane, particularly its combination of phosphane functionality with a phenoxazine core and its potential applications across both catalytic and medicinal fields. Further research into this compound could elucidate its specific properties and broaden its applicability in various scientific domains.